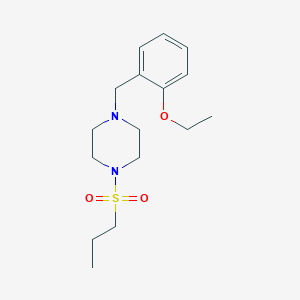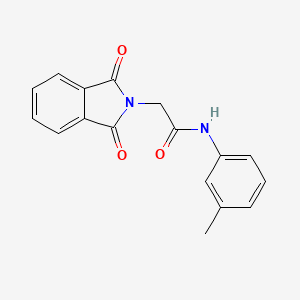![molecular formula C16H13Cl2NO3 B5690143 ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate, also known as DCB-Ethyl Ester, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. DCB-Ethyl Ester has been found to exhibit a range of interesting biological properties, making it a valuable tool for investigating various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular metabolism. Specifically, this compound Ester has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. This compound Ester has also been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound Ester has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators such as prostaglandins. This compound Ester has also been found to exhibit anti-cancer effects, by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound Ester has been found to exhibit anti-oxidant effects, by reducing the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. Additionally, this compound Ester has been found to exhibit a range of interesting biological properties, making it a valuable tool for investigating various physiological and biochemical processes. However, one limitation of using this compound Ester in lab experiments is that it may exhibit off-target effects, meaning that it may interact with other enzymes or proteins in the body that are not the intended target.
Orientations Futures
There are several future directions for research involving ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester. One area of interest is the development of new drugs targeting COX-2 and PDE4, based on the structure of this compound Ester. Additionally, further research is needed to fully understand the mechanism of action of this compound Ester, and to identify any potential off-target effects. Finally, this compound Ester may have potential applications in the treatment of various diseases, including cancer and inflammatory disorders, and further research is needed to fully explore these possibilities.
Méthodes De Synthèse
Ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoyl chloride with 4-aminobenzoic acid, followed by esterification with ethanol. The resulting compound is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has been extensively used in scientific research as a tool for investigating various biological processes. It has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound Ester has also been used in studies investigating the role of certain enzymes in cellular metabolism, and in the development of new drugs targeting these enzymes.
Propriétés
IUPAC Name |
ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-9-11(17)5-8-14(13)18/h3-9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQGATFGOPYCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)

![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)


![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)
![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)


![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)
